![molecular formula C9H3ClF3NO2 B1628265 5-Chloro-7-(trifluoromethyl)indoline-2,3-dione CAS No. 954586-11-9](/img/structure/B1628265.png)
5-Chloro-7-(trifluoromethyl)indoline-2,3-dione
Overview
Description
5-Chloro-7-(trifluoromethyl)indoline-2,3-dione is a brown solid . It is an indole derivative that acts as an inhibitor of COX-1, COX-2, and β-catenin . This compound is useful in the treatment of diseases such as lung cancer, diabetes, and Alzheimer’s disease .
Synthesis Analysis
The synthesis of 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position . The desired product can be obtained in 0.7 g yield .Molecular Structure Analysis
The molecular formula of 5-Chloro-7-(trifluoromethyl)indoline-2,3-dione is C9H3ClF3NO2 . Its average mass is 249.574 Da and its monoisotopic mass is 248.980438 Da .Physical And Chemical Properties Analysis
The compound is a brown solid . It has a melting point of 192-193°C and a predicted density of 1.525±0.06 g/cm3 . It is slightly soluble in DMSO and methanol . The compound should be stored in a dark place, sealed in dry, at room temperature . Its predicted pKa is 9.43±0.20 .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 5-Chloro-7-(trifluoromethyl)indoline-2,3-dione, focusing on unique applications:
Inhibitor of COX-1 and COX-2
This compound acts as an inhibitor for cyclooxygenase enzymes COX-1 and COX-2. These enzymes are involved in the inflammatory process, and their inhibition can be useful in the treatment of inflammatory diseases .
β-Catenin Inhibition
It serves as an inhibitor of β-catenin, a protein that plays a crucial role in cell adhesion and gene transcription regulation. This application is significant in the context of diseases like lung cancer, diabetes, and Alzheimer’s disease .
Synthesis of Anticancer Agents
The compound is used in the synthesis of derivatives that show promise as anticancer agents, targeting various cancer cells .
Antimicrobial Activity
Derivatives of this compound have been investigated for their potential to inhibit microbial growth, which could lead to new treatments for infectious diseases .
Herpes Simplex Virus (HSV) Inhibitors
It is used as a reactant for the preparation of isatin thiosemicarbazones, which have been studied for their inhibitory activity against HSV .
TAk1 Kinase Inhibitors
The compound is utilized in the preparation of oxindole derivatives that act as inhibitors for TAk1 kinase, an enzyme involved in inflammatory responses and cancer progression .
Mechanism of Action
Target of Action
The primary targets of 5-Chloro-7-(trifluoromethyl)indoline-2,3-dione are COX-1, COX-2, and β-catenin . These targets play crucial roles in various biological processes. COX-1 and COX-2 are enzymes involved in the production of prostaglandins, which are lipid compounds that mediate a variety of physiological processes including inflammation, pain, and fever. β-catenin is a protein that plays a key role in cell adhesion and gene transcription.
Mode of Action
5-Chloro-7-(trifluoromethyl)indoline-2,3-dione acts as an inhibitor of its primary targets . By inhibiting COX-1 and COX-2, it can reduce the production of prostaglandins, thereby potentially alleviating inflammation and pain. The inhibition of β-catenin can affect cell adhesion and gene transcription, which may have implications in various diseases such as cancer.
Biochemical Pathways
The compound’s action on COX-1 and COX-2 affects the prostaglandin synthesis pathway . By inhibiting these enzymes, it reduces the conversion of arachidonic acid to prostaglandins. Its action on β-catenin affects the Wnt signaling pathway , which is involved in cell growth and differentiation .
Result of Action
The inhibition of COX-1 and COX-2 by 5-Chloro-7-(trifluoromethyl)indoline-2,3-dione can lead to a decrease in prostaglandin production, potentially resulting in reduced inflammation and pain. Its inhibition of β-catenin can affect cell adhesion and gene transcription, which could have implications in diseases such as cancer .
Safety and Hazards
properties
IUPAC Name |
5-chloro-7-(trifluoromethyl)-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF3NO2/c10-3-1-4-6(14-8(16)7(4)15)5(2-3)9(11,12)13/h1-2H,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEGSXWHZFUWGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=O)N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588598 | |
Record name | 5-Chloro-7-(trifluoromethyl)-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-7-(trifluoromethyl)indoline-2,3-dione | |
CAS RN |
954586-11-9 | |
Record name | 5-Chloro-7-(trifluoromethyl)-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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